Cyprodime
Overview
Description
Cyprodime is an opioid antagonist from the morphinan family of drugs. It is a selective opioid antagonist that specifically blocks the μ-opioid receptor without affecting the δ-opioid or κ-opioid receptors . This selectivity makes it a valuable tool in scientific research, allowing for the study of the μ-opioid receptor’s role in various physiological and pharmacological processes .
Preparation Methods
The synthesis of Cyprodime involves several steps, starting with the preparation of 3-deoxyoripavine, which serves as a key intermediate . The synthetic route includes the following steps:
Preparation of 3-deoxyoripavine: This intermediate is synthesized through a series of reactions involving the reduction and rearrangement of morphinans.
Formation of this compound:
Chemical Reactions Analysis
Cyprodime undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as methoxylation, are used to introduce methoxy groups at specific positions on the morphinan skeleton.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and various catalysts for substitution reactions . The major products formed from these reactions are typically analogs and derivatives of this compound with modified functional groups .
Scientific Research Applications
Cyprodime is primarily used in scientific research due to its selective antagonism of the μ-opioid receptor . Its applications include:
Pharmacological Studies: This compound is used to study the role of the μ-opioid receptor in pain modulation, addiction, and other physiological processes.
Neuroscience Research: It helps in understanding the neural pathways and mechanisms involving the μ-opioid receptor.
Drug Development: This compound serves as a reference compound in the development of new opioid receptor antagonists and agonists.
Parkinson’s Disease Research: This compound has been shown to reduce levodopa-induced dyskinesia in the MPTP-lesioned primate model of Parkinson’s disease.
Mechanism of Action
Cyprodime exerts its effects by selectively binding to and blocking the μ-opioid receptor . This receptor is a G-protein-coupled receptor that mediates the effects of endogenous opioids and opioid drugs . By blocking this receptor, this compound prevents the activation of downstream signaling pathways that are responsible for the physiological effects of opioids . This selective antagonism allows researchers to study the specific role of the μ-opioid receptor without interference from the δ-opioid or κ-opioid receptors .
Comparison with Similar Compounds
Cyprodime is unique in its selective antagonism of the μ-opioid receptor. Other similar compounds include:
Naloxone: A non-selective opioid antagonist that blocks all three opioid receptor subtypes (μ, δ, and κ).
Naltrexone: Another non-selective opioid antagonist used in the treatment of opioid dependence and alcoholism.
Samidorphan: An opioid antagonist that prefers the μ-opioid receptor and is under development for major depression.
Compared to these compounds, this compound’s selectivity for the μ-opioid receptor makes it a valuable tool for studying the specific actions of this receptor without the confounding effects of blocking other opioid receptors .
Properties
IUPAC Name |
(1R,9R,10S)-17-(cyclopropylmethyl)-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-25-18-5-3-4-16-12-19-22(26-2)9-8-17(24)13-21(22,20(16)18)10-11-23(19)14-15-6-7-15/h3-5,15,19H,6-14H2,1-2H3/t19-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUCRGMCKDQKNA-CEMLEFRQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922601 | |
Record name | Cyprodime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118111-54-9 | |
Record name | Cyprodime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118111-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyprodime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118111549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyprodime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyprodime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6F5L8S8X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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